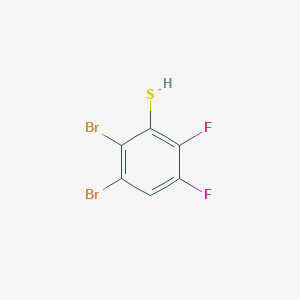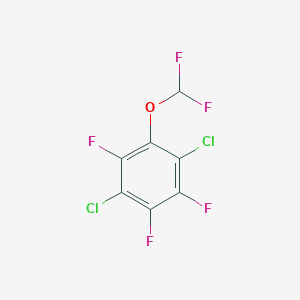
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Vue d'ensemble
Description
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene, also known as 2F-DCFTB, is an organofluorine compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 105°C and has a molecular weight of 253.38 g/mol. It is a halogenated derivative of benzene and is a useful fluorinated building block for organic synthesis. Due to its unique structure and properties, 2F-DCFTB has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as 5-substituted 1-aryl-3-hydroxy-2-oxindoles, and as a catalyst in the synthesis of fluoroalkylated compounds. It has also been used in the synthesis of fluorinated heterocycles and as a starting material for the synthesis of fluorinated organosilanes. Additionally, 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene has been used as a solvent in the synthesis of fluorinated polymers and as a reagent in the synthesis of fluorinated polyols.
Mécanisme D'action
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene has a unique structure that makes it an ideal reagent for the synthesis of fluorinated compounds. It is a halogenated derivative of benzene, which means that it contains both fluorine and chlorine atoms. This allows for the formation of strong hydrogen bonds between the fluorine and chlorine atoms and the other atoms in the molecule. Additionally, the trifluoromethylthio group is electron-withdrawing, which increases the electron density on the carbon atom adjacent to it. This increases the nucleophilicity of the carbon atom, making it more reactive and allowing for the formation of new bonds.
Effets Biochimiques Et Physiologiques
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene has been studied for its potential biochemical and physiological effects. Studies have shown that it is not toxic when administered orally and is not expected to have any adverse effects on human health. However, it has been shown to have some effects on the liver and kidney, which may indicate that it could have potential therapeutic applications. Additionally, it has been shown to have some effects on the nervous system, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene has several advantages for use in laboratory experiments. Due to its unique structure, it is highly soluble in a variety of solvents, making it easy to work with in the lab. Additionally, it is relatively stable, making it a good choice for long-term storage. However, 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is not without its limitations. It is a halogenated compound, which means that it can be toxic and can cause irritation to the skin and eyes. Additionally, it can react with other compounds, so it is important to take precautions when working with it.
Orientations Futures
In the future, 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene could be used in a variety of applications. It could be used as a starting material for the synthesis of novel fluorinated compounds, which could have potential therapeutic applications. Additionally, it could be used as a reagent in the synthesis of fluorinated polymers, which could have potential applications in the fields of materials science and engineering. Finally, it could be used as a catalyst in the synthesis of fluorinated heterocycles, which could have potential applications in the fields of medicinal chemistry and drug design.
Propriétés
IUPAC Name |
1,4-dichloro-2-fluoro-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-2-6(14-7(11,12)13)4(9)1-5(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCUXVFJPNADLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



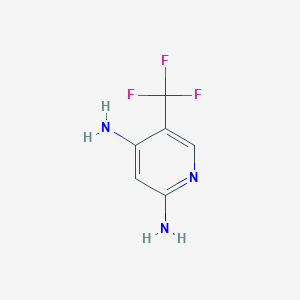
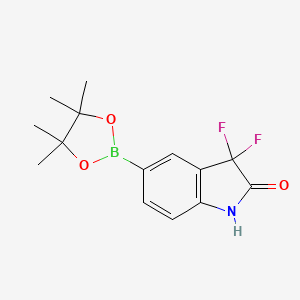
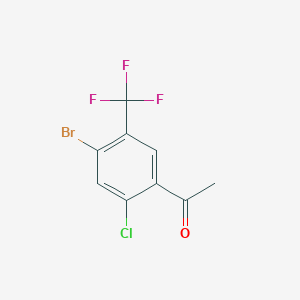
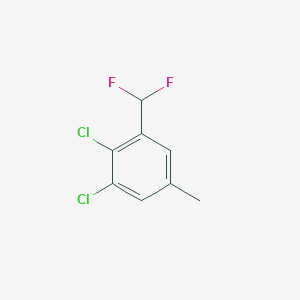
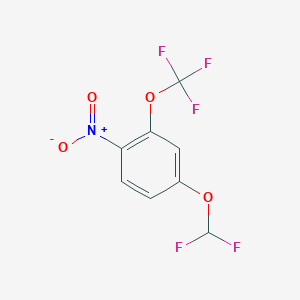
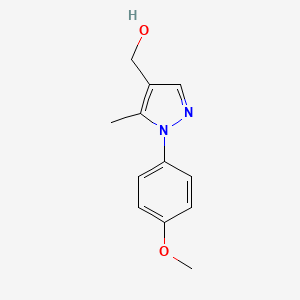

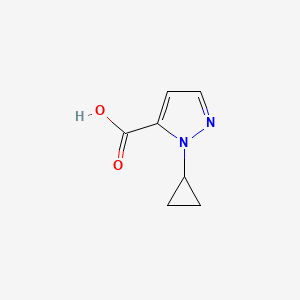
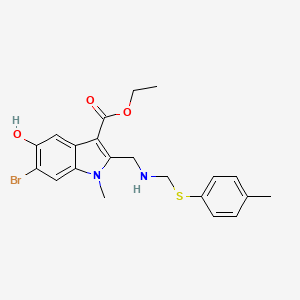
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)
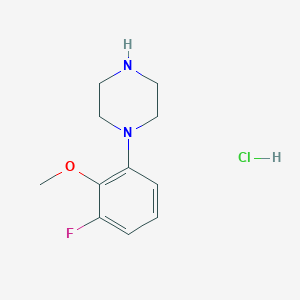
![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)
